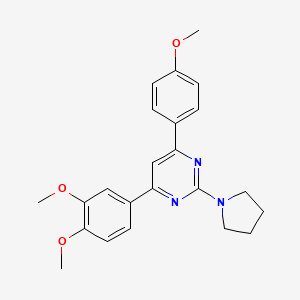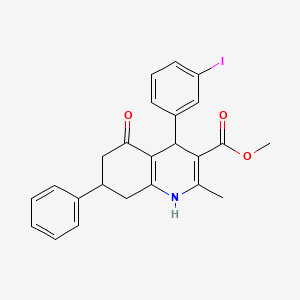
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antihypertensive effects by inhibiting the activity of angiotensin-converting enzyme (ACE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its potent biological activity against various diseases. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the major limitations of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine. One area of research is to improve the solubility and bioavailability of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which would make it a more attractive candidate for drug development. Another area of research is to investigate the pharmacokinetics and toxicity of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine, which are important factors for drug development. Additionally, further studies are needed to investigate the mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the reaction of 3,4-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, and pyrrolidine with guanidine carbonate in the presence of acetic acid. The product is obtained by recrystallization from ethanol. The yield of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine is approximately 50%, and the purity can be confirmed by using various analytical techniques such as NMR, IR, and MS.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the field of cancer treatment. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Another area of research is in the field of inflammation. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-(1-pyrrolidinyl)pyrimidine has also been found to exhibit antiviral activity against various viruses, including influenza A virus and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-27-18-9-6-16(7-10-18)19-15-20(25-23(24-19)26-12-4-5-13-26)17-8-11-21(28-2)22(14-17)29-3/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRNZLUYYHVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCCC3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![benzyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)butanoate](/img/structure/B4986975.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
